molecular formula C6H10N2O B1271588 N-(2-cyanoethyl)-N-methylacetamide CAS No. 4271-90-3

N-(2-cyanoethyl)-N-methylacetamide

Cat. No.: B1271588
CAS No.: 4271-90-3
M. Wt: 126.16 g/mol
InChI Key: XVWNWBDQUDOFRY-UHFFFAOYSA-N
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Description

N-(2-Cyanoethyl)-N-methylacetamide is an organic compound with the molecular formula C6H10N2O It is characterized by the presence of a cyano group (-CN) and an acetamide group (-CONH2) attached to a methyl group and an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-Cyanoethyl)-N-methylacetamide can be synthesized through the reaction of N-methylacetamide with acrylonitrile in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic addition of the amide to the acrylonitrile.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the cyano group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the cyano group can yield primary amines, which can further react to form various derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-(2-Cyanoethyl)-N-methylacetamide has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving amides.

    Industry: It is used in the production of polymers and other materials where specific functional groups are required.

Mechanism of Action

The mechanism of action of N-(2-cyanoethyl)-N-methylacetamide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The cyano group can participate in nucleophilic addition reactions, while the amide group can undergo hydrolysis or substitution. These reactions are facilitated by the electronic properties of the cyano and amide groups, which influence the reactivity of the compound.

Comparison with Similar Compounds

    N-(2-Cyanoethyl)-N-ethylacetamide: Similar structure but with an ethyl group instead of a methyl group.

    N-(2-Cyanoethyl)-N-methylpropionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness: N-(2-Cyanoethyl)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both a cyano and an acetamide group allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

N-(2-cyanoethyl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-6(9)8(2)5-3-4-7/h3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWNWBDQUDOFRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365798
Record name N-(2-cyanoethyl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4271-90-3
Record name N-(2-cyanoethyl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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